

# Biotin-X-NTA staining solution preparation and concentration

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## Compound of Interest

Compound Name: Biotin-X-NTA

Cat. No.: B12408099

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## Application Notes and Protocols: Biotin-X-NTA Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **Biotin-X-NTA** staining solutions for the detection of histidine-tagged (His-tagged) proteins. The primary application detailed is for membrane-based assays such as Western blotting.

### Introduction

**Biotin-X-NTA** (Biotin-X-nitrilotriacetic acid) is a versatile reagent designed for the sensitive detection of His-tagged fusion proteins. The molecule consists of a biotin moiety linked to a nitrilotriacetic acid (NTA) group. The NTA group has a high affinity for nickel ions ( $\text{Ni}^{2+}$ ), which in turn specifically bind to the polyhistidine tag (e.g., 6xHis) engineered onto recombinant proteins. This interaction allows for the indirect labeling of His-tagged proteins with biotin. The biotin tag can then be detected using streptavidin or avidin conjugates, typically linked to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection. This system provides a highly specific and sensitive method for the detection of His-tagged proteins in various applications.<sup>[1][2]</sup>

### Product Information

Parameter	Description
Full Chemical Name	Biotin-X nitrilotriacetic acid, tripotassium salt[2]
Molecular Formula	C <sub>26</sub> H <sub>40</sub> K <sub>3</sub> N <sub>5</sub> O <sub>9</sub> S[2]
Molecular Weight	715.98 g/mol [2]
Appearance	White to off-white solid
Solubility	Soluble in water and DMSO
Storage	Store at 4°C, protected from moisture. For long-term storage of stock solutions, -20°C or -80°C is recommended.

## Staining Solution Preparation and Concentration

The following tables provide concentrations for the preparation of stock solutions and working staining solutions for the detection of His-tagged proteins on membranes.

### Stock Solution Preparation

Component	Solvent	Concentration	Storage
Biotin-X-NTA	DMSO or H <sub>2</sub> O	1 mg/mL	-20°C or -80°C (aliquoted)
Nickel(II) Chloride (NiCl <sub>2</sub> )	H <sub>2</sub> O	10 mM	Room Temperature
Streptavidin-Alkaline Phosphatase	Appropriate Buffer	1 mg/mL	-20°C

### Working Staining Solution for Western Blotting (for one 8 x 10 cm blot)

Component	Stock Concentration	Volume to Add	Final Concentration
Blocking Buffer	1X	20 mL	1X
NiCl <sub>2</sub>	10 mM	20 µL	10 µM
Biotin-X-NTA	1 mg/mL	20 µL	1 µg/mL
Streptavidin-Alkaline Phosphatase	1 mg/mL	1-2 µL	0.05-0.1 µg/mL

Note: The staining solution should be prepared fresh, less than 30 minutes before use.

## Experimental Protocols

### Detection of His-Tagged Proteins on PVDF Membranes

This protocol outlines the steps for detecting His-tagged proteins on a PVDF membrane following Western blotting.

Materials:

- PVDF membrane with transferred proteins
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
- Wash Buffer (e.g., TBS-T)
- **Biotin-X-NTA** Stock Solution (1 mg/mL)
- NiCl<sub>2</sub> Stock Solution (10 mM)
- Streptavidin-Alkaline Phosphatase (1 mg/mL)
- Chemiluminescent Substrate for Alkaline Phosphatase
- Imaging System

Procedure:

- **Blocking:** Following protein transfer, block the PVDF membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- **Washing:** Wash the membrane three times for 5 minutes each with Wash Buffer.
- **Staining Solution Preparation:** Prepare the fresh Staining Solution as described in Table 3.2. Mix well.
- **Incubation:** Incubate the blot with the Staining Solution for 30 minutes at room temperature with gentle agitation.
- **Washing:** Wash the membrane three times for 5 minutes each with Wash Buffer to remove unbound reagents.
- **Detection:** Incubate the membrane with a chemiluminescent substrate for alkaline phosphatase according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an appropriate imaging system.

## Stripping and Reprobing

The **Biotin-X-NTA** complex can be removed from the His-tagged protein, allowing for subsequent reprobing of the blot with other antibodies.

Materials:

- Stripping Buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100 mM  $\beta$ -mercaptoethanol or 50 mM DTT)
- Wash Buffer (e.g., TBS-T)

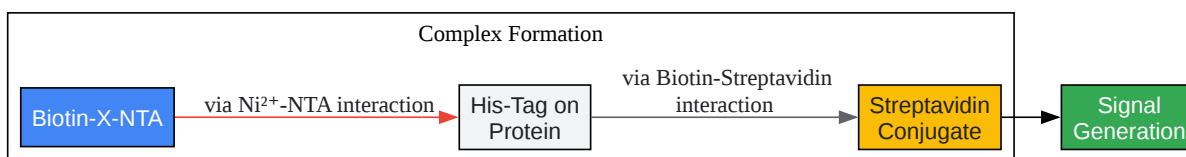
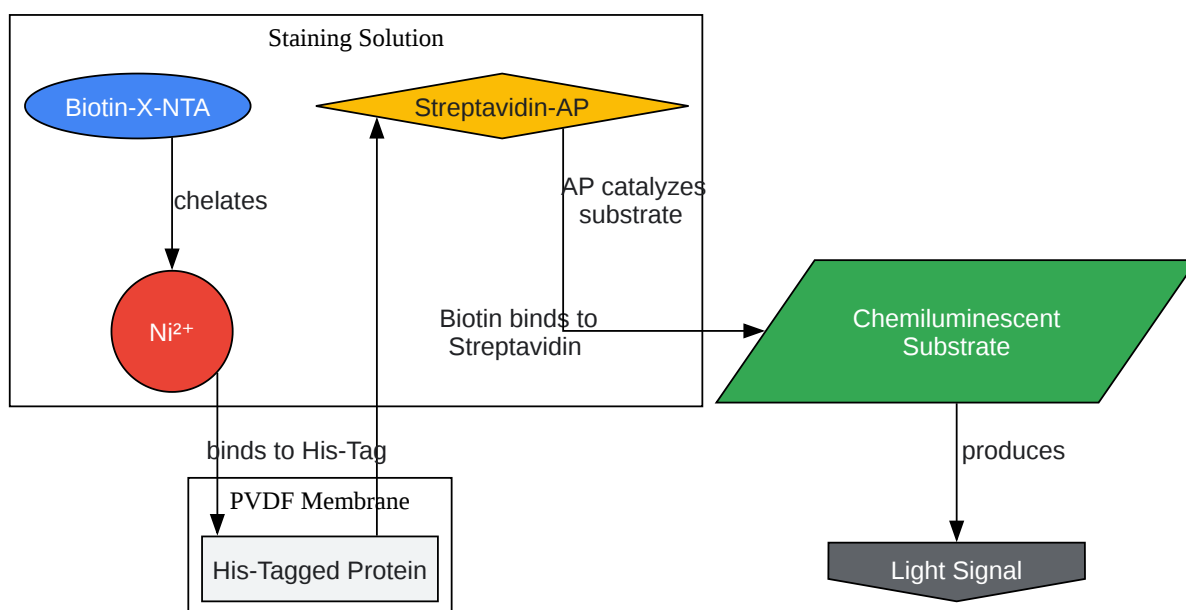
Procedure:

- **Incubation:** Incubate the blot in Stripping Buffer at 50°C for 30-45 minutes with gentle agitation.
- **Washing:** Wash the membrane extensively with Wash Buffer (at least 5-6 times for 10 minutes each) to remove all traces of the stripping buffer.

- Re-blocking: Proceed with the blocking step as described in the initial protocol before reprobing with a different antibody.

## Diagrams

### Biotin-X-NTA Detection of His-Tagged Proteins Workflow



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## References

- 1. Biotin-X NTA [Biotin-X nitrilotriacetic acid, potassium salt] \*CAS 856661-92-2\* | AAT Bioquest [aatbio.com]
- 2. interchim.fr [interchim.fr]
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